Benzoic acid, 2-methoxy-5-(2-thiazolyl)- is an organic compound characterized by its unique structure and functional properties. It is classified under benzoic acid derivatives, specifically as a substituted benzoate due to the presence of both methoxy and thiazole groups. This compound is notable for its potential applications in organic synthesis and medicinal chemistry.
The compound is synthesized through various organic reactions, often starting from commercially available precursors such as benzoic acid and thiazole derivatives. Its synthesis can be tailored to produce derivatives with varying biological activities.
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- falls under the category of:
The synthesis of benzoic acid, 2-methoxy-5-(2-thiazolyl)- typically involves several key steps:
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- has a complex molecular structure characterized by:
| Property | Value |
|---|---|
| CAS Number | 35195-79-0 |
| InChI Key | NTXFYBSZHPXZEJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)C2=CC(=C(C=C2)OC)C(=O)OC |
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- can participate in various chemical reactions:
The mechanism of action for benzoic acid, 2-methoxy-5-(2-thiazolyl)- involves its interaction with specific biological targets:
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- exhibits several notable physical properties:
The chemical properties include:
Benzoic acid, 2-methoxy-5-(2-thiazolyl)- has several scientific applications:
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7